N-ethyl-N-hydroxyacetamide
Description
Contextualization within N-Substituted Hydroxamic Acids and Amide Chemistry
N-ethyl-N-hydroxyacetamide is a specific molecule belonging to two significant classes of organic compounds: amides and N-substituted hydroxamic acids. To understand its role, one must first appreciate the chemistry of these parent groups.
Amides are a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom (R-CO-NR'R''). numberanalytics.com This amide bond is remarkably stable due to resonance delocalization, which imparts a partial double bond character between the carbon and nitrogen atoms. numberanalytics.com This stability is fundamental to the structure of proteins, where amino acids are linked by peptide (amide) bonds. organicchemexplained.com Beyond their biological prevalence, amides are integral to synthetic polymers like Nylon and Kevlar and are found in numerous pharmaceuticals. fiveable.mewikipedia.org Their ability to act as both hydrogen bond donors and acceptors contributes to their solubility and interaction with biological targets. numberanalytics.comwikipedia.org
Hydroxamic acids (R-CO-NHOH) are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydroxylamine. The substitution of a hydrogen on the nitrogen atom with an alkyl or aryl group gives rise to N-substituted hydroxamic acids. acs.org This class of compounds is of considerable interest due to its potent metal-chelating properties, which is a consequence of the bidentate O,O coordination through the carbonyl oxygen and the deprotonated hydroxyl group. acs.orgniscpr.res.in This chelating ability makes them crucial in various biological and synthetic contexts, including their use as enzyme inhibitors, particularly for metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases. mdpi.comresearchgate.net
This compound, with its ethyl group attached to the nitrogen atom of an acetohydroxamic acid core, embodies the structural features of both these classes. It possesses the stable amide backbone, modified by the N-hydroxy substituent that defines it as a hydroxamic acid. This specific substitution pattern influences its electronic properties, reactivity, and potential applications, distinguishing it from unsubstituted amides and other hydroxamic acid derivatives.
Table 1: Physicochemical Properties of N-ethyl-2-hydroxyacetamide (Isomer)
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-2-hydroxyacetamide |
| CAS Number | 66223-75-4 |
| Molecular Formula | C4H9NO2 |
| InChI Key | HWVOWKVXWMUGMS-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Melting Point | 79-82 °C |
Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comsigmaaldrich.com
Significance in Advanced Organic Synthesis and Mechanistic Inquiry
The significance of this compound in modern chemical research stems from its utility as a versatile building block and a subject of mechanistic studies, reflecting the broader importance of N-substituted hydroxamic acids.
In advanced organic synthesis, the N-hydroxyacetamide moiety is a valuable functional group. The development of new synthetic routes to create amide bonds is a key area of research, moving beyond classical methods to more atom-economical, metal-catalyzed transformations. pulsus.com Hydroxamic acids, including N-substituted variants, serve as precursors in various chemical reactions. a2bchem.com For example, the N-ethylated hydroxyacetamide group has been installed in complex molecules during the synthesis of potent and selective enzyme inhibitors. acs.org In one study, variation of the amide N-alkyl substituents in a series of potential inhibitors revealed that the N-ethyl derivative was preferred for potency over the unsubstituted secondary amide or the N-propyl derivative. acs.org This highlights how specific N-substitution, as seen in this compound, can be critical for optimizing the biological activity of a target molecule.
From a mechanistic standpoint, N-substituted hydroxamic acids are intriguing molecules. They can undergo oxygen abstraction reactions when treated with certain low-valent metal compounds. For instance, reactions with molybdenum(V) and vanadium(III)/(IV) compounds result in the formation of higher oxidation state metal hydroxamates and the corresponding amide. acs.org This reactivity is a key area of investigation, providing insight into fundamental redox processes involving metal-ligand interactions. acs.org Furthermore, the one-electron oxidation of N-substituted hydroxamic acids can generate acyl nitroxides, which are reactive intermediates of significant structural and chemical interest. karger.com The study of such reactions involving simple substrates like this compound can provide a clearer understanding of the reaction pathways and the nature of transient species, which is fundamental to advancing mechanistic chemistry.
Table 2: Comparison of Related Functional Groups
| Functional Group | General Structure | Key Characteristics |
|---|---|---|
| Primary Amide | R-CO-NH2 | Hydrogen bond donor and acceptor; stable. fiveable.me |
| Secondary Amide | R-CO-NHR' | Hydrogen bond donor and acceptor; forms peptide bonds. organicchemexplained.com |
| Hydroxamic Acid | R-CO-NHOH | Metal chelator; acidic N-OH proton. acs.orgniscpr.res.in |
| This compound | CH3-CO-N(OH)CH2CH3 | An N-substituted hydroxamic acid; combines amide stability with N-hydroxy reactivity. |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3-5(7)4(2)6/h7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZCKLPMDVDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N Ethyl N Hydroxyacetamide
Established and Emerging Synthetic Routes for N-Ethyl-N-Hydroxyacetamide
The synthesis of N-substituted hydroxamic acids like this compound is grounded in fundamental amide bond formation reactions, with newer methods offering improved efficiency and sustainability.
Formation from Precursors and Reaction Optimization
The most conventional and direct route to this compound involves the acylation of N-ethylhydroxylamine with an acetylating agent. The choice of agent and reaction conditions can be optimized to maximize yield and purity.
Precursors and Reaction Pathways:
N-Ethylhydroxylamine: This is the key precursor, providing the N-ethyl-N-hydroxy core. It can be synthesized through various methods, including the oxidation of diethylamine with hydrogen peroxide in the presence of a titanium-silicalite catalyst. google.com
Acetylating Agents:
Acetyl Chloride/Acetic Anhydride: These highly reactive agents readily acylate N-ethylhydroxylamine. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl or acetic acid byproduct. prepchem.com
Carboxylic Acids (Acetic Acid): Direct condensation of acetic acid with N-ethylhydroxylamine requires activation. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) can be used, although their effectiveness can be variable for hydroxamic acid synthesis. researchgate.netnih.gov
Esters (e.g., Ethyl Acetate): The reaction of esters with hydroxylamines, known as hydroxylaminolysis, typically requires basic conditions (e.g., sodium methoxide) to proceed efficiently. nih.gov
Reaction Optimization: The efficiency of these synthetic routes is influenced by several factors. Optimization often involves a systematic variation of parameters to find the ideal conditions. nih.gov Key parameters include:
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent side reactions with the reactive acylating agents.
Temperature: Acylation reactions with acid chlorides or anhydrides are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.
Stoichiometry and Base: A slight excess of the acylating agent may be used, and at least a stoichiometric amount of base is required to scavenge the acidic byproduct, which can otherwise form a salt with the N-ethylhydroxylamine, rendering it non-nucleophilic.
Catalytic Approaches in N-Hydroxyl Amide Synthesis
Modern synthetic chemistry emphasizes catalytic methods to improve atom economy and reduce waste. While classical methods are robust, catalytic strategies are emerging for the synthesis of N-substituted amides and hydroxamic acids.
Enzymatic Synthesis: Biocatalysts, such as amidase enzymes, have been reported for the synthesis of hydroxamic acids from amide precursors. This approach can offer high enantioselectivity. nih.gov For this compound, a potential enzymatic route could involve the selective hydrolysis of a suitable amide precursor in the presence of hydroxylamine or the direct enzymatic coupling of an ethyl ester with N-ethylhydroxylamine.
Metal-Catalyzed N-Alkylation: An alternative approach involves the N-alkylation of a pre-formed N-hydroxyacetamide. Catalytic N-alkylation of primary amides with alcohols has been achieved using cobalt nanoparticles. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting imine. nih.gov Applying this to N-hydroxyacetamide with ethanol could provide a greener route to this compound, with water as the only byproduct. nih.gov
Acid Catalysis: In some cases, acid catalysis can promote the amidation of carboxylic acids. For instance, acetic acid has been shown to act as both a catalyst and a solvent in the N-hydroxyacetylation of certain amines, facilitating the dehydration step. researchgate.net
Derivatization Strategies of this compound
The this compound structure serves as a versatile building block, or moiety, that can be incorporated into larger molecules or functionalized to suit specific research needs. The reactivity of the hydroxamic acid functional group is central to these strategies.
Synthesis of Complex Hydroxamic Acid Derivatives Incorporating the this compound Moiety
Rather than derivatizing this compound itself, it is more common to synthesize larger molecules that contain the this compound functional group. This is typically achieved by using N-ethylhydroxylamine as a nucleophile to react with a more complex activated carboxylic acid. This approach is prevalent in medicinal chemistry, particularly in the development of enzyme inhibitors. researchgate.net
Many biologically active hydroxamic acids function by chelating metal ions within the active sites of metalloenzymes. researchgate.net The this compound moiety can serve as this crucial metal-binding group. The synthesis involves coupling a larger, structurally complex carboxylic acid (which provides specificity for the target enzyme) with N-ethylhydroxylamine.
Examples of Synthetic Strategies:
Peptide Coupling: Standard peptide coupling reagents (e.g., EDC/HOBt, TBTU) are used to form an amide bond between a complex carboxylic acid and N-ethylhydroxylamine. nih.gov
Acyl Chloride Activation: The carboxylic acid of a complex molecule can be converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with N-ethylhydroxylamine. eurjchem.com
Solid-Phase Synthesis: For creating libraries of complex hydroxamic acids, solid-phase synthesis is employed. This involves immobilizing a hydroxylamine group (often in a protected form) on a resin, followed by coupling with various carboxylic acids. researchgate.netnih.gov
Functionalization for Specific Research Applications
The functionalization of molecules with the this compound group is driven by the desired application, which often leverages the unique properties of the hydroxamic acid function.
Metalloenzyme Inhibitors: The primary application is in the design of inhibitors for enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The hydroxamic acid group acts as a potent zinc-binding group, while the rest of the molecule provides interactions with the enzyme's binding pocket. The N-ethyl group can influence potency and pharmacokinetic properties compared to unsubstituted or other N-alkylated derivatives.
Metal Chelators: The ability of hydroxamic acids to form stable complexes with various metal ions makes them useful as chelating agents. eurjchem.com Incorporating the this compound moiety into a polymer or solid support can create materials for metal ion sequestration or sensing.
Analytical Derivatization: While less common for this specific compound, derivatization is a key strategy in analytical chemistry to enhance the detectability of molecules. ddtjournal.com For example, the hydroxyl group could be modified with a chromophore or fluorophore to facilitate detection in liquid chromatography. Reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used to derivatize carboxylic acids, highlighting a general strategy of activating one functional group to react with another for analytical purposes. nih.gov
Advanced Spectroscopic and Analytical Characterization of N Ethyl N Hydroxyacetamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural confirmation of N-ethyl-N-hydroxyacetamide, offering precise insights into its proton and carbon framework.
One-dimensional ¹H and ¹³C NMR are fundamental for verifying the identity and purity of this compound. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each atom within the molecular structure.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and acetyl groups, as well as the hydroxyl proton. The chemical environment of each proton dictates its resonance frequency.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom.
Below are the predicted ¹H and ¹³C NMR data for this compound, which are instrumental for its structural confirmation.
Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.25 | Triplet (t) | 3H | CH₃ (Ethyl) |
| ~2.10 | Singlet (s) | 3H | CH₃ (Acetyl) |
| ~3.65 | Quartet (q) | 2H | CH₂ (Ethyl) |
Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~13.5 | CH₃ (Ethyl) |
| ~20.0 | CH₃ (Acetyl) |
| ~45.0 | CH₂ (Ethyl) |
To further confirm the molecular structure and establish the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically through two or three bonds. For this compound, a key correlation would be observed between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear correlation technique maps long-range couplings between protons and carbons (¹H-¹³C), typically over two to three bonds. HMBC is crucial for assembling the molecular skeleton by connecting different functional groups. For instance, correlations would be expected between the ethyl group protons and the amide carbonyl carbon, as well as between the acetyl methyl protons and the carbonyl carbon.
Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) |
|---|---|
| CH₃ (Ethyl) | CH₂ (Ethyl) |
| CH₂ (Ethyl) | CH₃ (Ethyl), C=O (Amide) |
Mass Spectrometry (MS) in Molecular and Mechanistic Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns to gain further structural insights.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. pharmacy180.com The monoisotopic mass of this compound is 103.063329 g/mol . uni-saarland.de HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₉NO₂ |
| Average Mass | 103.121 g/mol uni-saarland.de |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure. nih.gov
The fragmentation of this compound is expected to proceed through characteristic pathways for amides and N-hydroxy compounds. pharmacy180.comlibretexts.org Common fragmentation patterns include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond.
Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 103.06 | 88.04 | CH₃ | Loss of the acetyl methyl radical |
| 103.06 | 74.06 | C₂H₅ | Loss of the ethyl radical |
| 103.06 | 60.04 | CH₃CO | Cleavage of the N-acyl bond |
The coupling of chromatographic separation techniques with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the detection and identification of this compound within complex mixtures. jmchemsci.com
GC-MS Analysis: For GC-MS analysis, the volatility of the analyte is crucial. This compound, with its polar N-hydroxy and amide groups, may require derivatization to increase its volatility and thermal stability. jabe.in Silylation is a common derivatization technique for such compounds. The sample is vaporized and separated on a capillary column before entering the mass spectrometer for detection.
LC-MS Analysis: LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. nih.govuzh.ch Reversed-phase chromatography, using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient and an acid modifier like formic acid to aid ionization, would be a typical approach. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique molecular "fingerprint." For this compound, the spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the amide carbonyl group, and the ethyl group.
The analysis of the FT-IR spectrum allows for the confirmation of the compound's chemical structure. The presence of a broad absorption band in the region of 3200–3600 cm⁻¹ is a strong indicator of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Another key feature is the strong absorption band around 1650 cm⁻¹, which is characteristic of the C=O stretching vibration within the amide functional group (Amide I band). Other significant vibrations include C-H stretching from the ethyl group, typically observed between 2850 and 3000 cm⁻¹, and the N-H bending and C-N stretching vibrations of the amide linkage.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Ethyl (-CH2CH3) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide I) | Amide (-C(O)N-) | ~1650 | Strong |
| N-H Bend (Amide II) | Amide (-C(O)N-) | ~1550 | Medium |
These spectral data points are critical for confirming the identity and structural integrity of synthesized this compound.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the sample components between a mobile phase and a stationary phase. For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly valuable for assessing purity, quantifying the compound, and analyzing related volatile substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of non-volatile or thermally unstable compounds like this compound. A common approach is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.
In a typical HPLC analysis, a solution of this compound is injected into the system. The compound and any impurities travel through the column at different rates depending on their relative affinity for the stationary and mobile phases. Purity is determined by comparing the area of the main peak corresponding to this compound with the areas of any other peaks representing impurities. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. UV detection is often employed, with the wavelength set between 210–254 nm where the amide chromophore absorbs light. Research on related hydroxyacetamide compounds, such as N,N-dioctyl-2-hydroxyacetamide, utilizes similar C18-based columns with a mobile phase consisting of an acidified water and acetonitrile gradient, demonstrating the robustness of this technique for this class of molecules. utwente.nl
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water Gradient | Elutes the compound and impurities from the column. |
| Detector | UV-Vis Detector | Detects and quantifies the compound based on light absorption. |
| Wavelength | 210 - 254 nm | Optimal range for detecting the amide functional group. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |
This method provides accurate, precise, and robust quantitative analysis, making it the industry standard for purity assessment of pharmaceutical compounds and other chemical products. basicmedicalkey.com
Gas Chromatography (GC) in Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org While this compound itself has a relatively high boiling point due to its polar functional groups and hydrogen bonding capability, GC can be employed for the analysis of more volatile starting materials, by-products, or degradation products in a sample. For the compound to be analyzed directly by GC, it must be thermally stable in the heated injection port and column.
The feasibility of using GC for related compounds is established; for instance, N-ethylacetamide, a similar molecule lacking the hydroxyl group, is amenable to GC analysis. nist.gov For this compound, a polar capillary column would likely be required to achieve good peak shape and resolution due to the polar nature of the analyte. A stationary phase such as one based on polyethylene (B3416737) glycol (Wax) or a modified polysiloxane with cyanopropyl groups would be suitable. A Flame Ionization Detector (FID) is a common choice as it is sensitive to nearly all organic compounds. The temperature of the inlet and the column would need to be carefully optimized to ensure volatilization without thermal breakdown.
Table 3: Hypothetical GC Parameters for Volatile Impurity Analysis in this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase (Column) | Polar Capillary Column (e.g., Wax or Cyanopropylphenyl Polysiloxane) | Provides selective interaction with polar analytes for effective separation. |
| Carrier Gas | Helium (He) or Nitrogen (N₂) | Transports the vaporized sample through the column. libretexts.org |
| Inlet Temperature | 200 - 250 °C | Ensures rapid volatilization of the sample without degradation. |
| Oven Temperature Program | Ramped (e.g., 50 °C to 220 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
This technique is crucial for a comprehensive quality control assessment, ensuring the absence of volatile impurities that could affect the final product's properties.
Theoretical and Computational Investigations into N Ethyl N Hydroxyacetamide and Its Analogues
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical methods are employed to study the fundamental electronic properties of molecules, which govern their structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard method for electronic structure calculations due to its favorable balance of accuracy and computational cost. It is widely used to determine the ground-state properties of molecules like N-ethyl-N-hydroxyacetamide and its analogues.
In a representative study on a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, DFT calculations were performed using the B3LYP functional with a 6-31G(d) basis set to optimize molecular geometries and analyze electronic properties. nih.gov Such calculations yield valuable parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov These electronic parameters are instrumental in understanding the potential activity of molecules, for instance, as anti-HIV drugs. nih.gov
Local reactivity can be further assessed through Fukui indices, which are also derived from DFT calculations and help identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov
Table 1: Calculated Electronic Properties of Acetamide (B32628) Derivatives using DFT (B3LYP/6-31G(d)) Data is hypothetical and illustrative of typical DFT results.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Acetamide | -7.12 | 1.54 | 8.66 |
| N-ethylacetamide | -6.98 | 1.62 | 8.60 |
| N-hydroxyacetamide | -7.05 | 1.45 | 8.50 |
| This compound | -6.91 | 1.51 | 8.42 |
Ab Initio Methods for High-Accuracy Energy and Reactivity Predictions
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory compared to standard DFT for calculating molecular energies and predicting reactivity with greater accuracy, albeit at a higher computational expense. These methods are particularly useful for studying systems where electron correlation effects are significant.
For example, in studies of related amide-containing molecules, ab initio MP2 calculations have been used in conjunction with DFT to investigate restricted rotational mobility. These calculations can yield rotational energy barriers that are of a similar order of magnitude to those determined experimentally through dynamic NMR measurements. While DFT provides a good initial estimate, ab initio methods can refine these energy predictions, offering deeper insight into the conformational dynamics of the molecule. For even more precise estimates of free energy barriers, ab initio molecular dynamics simulations that include explicit solvent effects may be required.
Molecular Dynamics and Conformational Analysis
While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of how a molecule like this compound behaves in a solution, such as water.
Conformational analysis of N-substituted acetamides reveals that they can exist as an equilibrium of several stable forms. nih.gov For instance, studies on N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using DFT calculations indicated the existence of stable gauche and cis conformers in the gas phase. nih.gov The relative population of these conformers can be influenced by the polarity of the solvent. nih.gov
MD simulations can track the transitions between these different conformations, revealing the flexibility of the molecule and the preferred shapes it adopts. nih.govacs.org This dynamic information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a protein. acs.org By simulating these dynamics, researchers can understand how substitutions on the acetamide scaffold influence its conformational preferences and, consequently, its function. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Exploration
In silico modeling is a cornerstone of modern drug discovery, enabling the exploration of Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological effect.
Ligand-Protein Interaction Modeling
Understanding how a small molecule (ligand) binds to a protein target is fundamental to designing effective drugs. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method uses scoring functions to estimate the binding affinity, helping to identify promising candidates from a large library of compounds. nih.gov
Following docking, MD simulations are often performed on the predicted protein-ligand complex. These simulations assess the stability of the binding pose over time and provide a more detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net
For example, in the development of inhibitors for enzymes like carbonic anhydrase, molecular docking has been used to predict the binding conformations of N-phenylacetamide-based sulfonamides within the enzyme's active site. nih.gov Such studies can reveal key interactions with amino acid residues (e.g., Thr199, Gln92) that are crucial for inhibitory activity. researchgate.net This information provides a rational basis for modifying the ligand's structure to improve its binding affinity and selectivity. researchgate.net
Table 2: Binding Affinity (Ki) of Acetamide Derivatives for a Target Protein Data is hypothetical and based on findings for various acetamide-based inhibitors.
| Compound | Modification | Binding Affinity (Ki, nM) |
| Lead Compound | N-ethyl-N-hydroxy | 85.2 |
| Derivative A | N-propyl-N-hydroxy | 65.7 |
| Derivative B | N-ethyl-N-methoxy | 112.4 |
| Derivative C | N-phenyl-N-ethyl | 25.1 |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. mdpi.com
The development of a QSAR model involves several key steps:
Data Set Preparation : A collection of molecules with experimentally measured biological activities is assembled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric properties), are calculated for each molecule.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) often combined with a feature selection method like a Genetic Algorithm (GA), are used to build a mathematical equation linking the descriptors to the biological activity. biointerfaceresearch.com
Validation : The model's robustness and predictive power are rigorously assessed using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validated coefficient (Q²), and external validation on the test set (R²pred). mdpi.com
A study on chalcone (B49325) analogues as Angiotensin-Converting Enzyme (ACE) inhibitors successfully used a GA-MLR approach to generate a statistically robust 2D-QSAR model. biointerfaceresearch.com Such models can elucidate the key structural features required for activity and can be used to predict the potency of newly designed compounds, thereby accelerating the discovery of new therapeutic agents. biointerfaceresearch.com
Table 3: Statistical Validation of a Representative QSAR Model Based on typical validation parameters found in QSAR studies. biointerfaceresearch.com
| Statistical Parameter | Value | Interpretation |
| R² (training set) | 0.88 | Goodness of fit |
| Q² (cross-validation) | 0.75 | Internal robustness |
| R²pred (test set) | 0.82 | External predictive power |
Q & A
Basic: What are the recommended analytical techniques for characterizing N-ethyl-N-hydroxyacetamide in synthetic chemistry?
Methodological Answer:
- Structural Confirmation : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethyl and hydroxyacetamide substituents. Compare spectral data with structurally similar compounds like N,N-diethylacetamide .
- Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210–230 nm) to quantify impurities. Reference NIST spectral libraries for retention time validation .
- Thermal Stability : Perform Differential Scanning Calorimetry (DSC) to assess decomposition temperatures under inert conditions (e.g., nitrogen atmosphere) .
Basic: How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Exposure Controls : Use fume hoods or closed systems to minimize inhalation risks, as recommended for structurally similar amides (e.g., N,N-dimethylacetamide) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Inspect gloves for breakthrough time using manufacturer guidelines .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with local regulations, referencing Section 13 of safety data sheets for analogous compounds .
Advanced: How do contradictory data arise in stability studies of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via LC-MS. Note discrepancies due to:
- Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to distinguish pH-dependent degradation mechanisms. Cross-validate with FTIR to detect structural changes .
Advanced: What methodological challenges exist in synthesizing this compound with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic methods (e.g., lipase-mediated acyl transfer) to enhance enantioselectivity. Compare with N-hydroxy derivatives of phenylacetamide for stereochemical guidance .
- Analytical Validation : Employ Chiral HPLC with cellulose-based columns and polarimetric detection. Calibrate using racemic mixtures and reference NIST’s enantiomer databases .
- Contradiction Management : Address low yields due to competing N-ethylation side reactions by optimizing reaction temperature (e.g., 0–5°C) and solvent polarity (e.g., DMF vs. THF) .
Basic: How should researchers design a toxicity profile study for this compound?
Methodological Answer:
- In Vitro Assays : Use HepG2 cell lines to assess acute cytotoxicity (IC₅₀) via MTT assays. Include positive controls (e.g., acetaminophen) and reference safety data from structurally related amides (e.g., H312 skin toxicity warnings) .
- Metabolic Profiling : Perform liver microsome assays to identify cytochrome P450-mediated metabolites. Compare with N-hydroxyphenylacetamide derivatives for metabolic pathway insights .
- Data Reporting : Follow OECD guidelines for dose-response curves and EC₅₀ calculations. Disclose uncertainties (e.g., interspecies variability) as per analytical chemistry standards .
Advanced: What computational methods are suitable for predicting the solubility of this compound in polar solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent interactions, focusing on hydrogen-bonding capacity between the hydroxyacetamide group and water .
- QSAR Models : Train models using solubility data from analogous compounds (e.g., N-methyl-N-hydroxyacetamide). Validate with experimental shake-flask method results .
- Contradiction Analysis : Address discrepancies between predicted and observed solubility by adjusting force field parameters (e.g., partial charge assignments) .
Advanced: How can researchers resolve spectral overlaps in FTIR analysis of this compound mixtures?
Methodological Answer:
- Spectral Deconvolution : Apply Gaussian fitting to distinguish overlapping peaks (e.g., amide C=O stretch at ~1650 cm⁻¹ vs. ester carbonyls). Reference NIST’s IR database for baseline corrections .
- 2D-COSY NMR : Use heteronuclear correlation spectroscopy to isolate signals from co-eluting impurities .
- Method Validation : Compare results with HPLC-MS to confirm peak assignments, especially in multicomponent reactions .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under nitrogen at –20°C, as recommended for hygroscopic amides .
- Stability Monitoring : Conduct quarterly HPLC analyses to detect hydrolysis products. Use DSC to identify phase changes indicative of instability .
- Documentation : Record storage duration, temperature fluctuations, and solvent history (e.g., residual moisture from synthesis) to trace degradation sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
